molecular formula C13H29NO B14596563 2-[Decyl(methyl)amino]ethan-1-ol CAS No. 60021-95-6

2-[Decyl(methyl)amino]ethan-1-ol

Cat. No.: B14596563
CAS No.: 60021-95-6
M. Wt: 215.38 g/mol
InChI Key: WQOSHTKUSZJRKS-UHFFFAOYSA-N
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Description

2-[Decyl(methyl)amino]ethan-1-ol is an organic compound that features both an amine and an alcohol functional group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Decyl(methyl)amino]ethan-1-ol typically involves the reaction of decylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Decylamine} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]

The reaction is usually conducted in the presence of a catalyst, such as a strong base like sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with decylamine.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product. The final product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-[Decyl(methyl)amino]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halide.

Major Products Formed

    Oxidation: Formation of decylmethylketone or decylmethylaldehyde.

    Reduction: Formation of decylmethylamine.

    Substitution: Formation of decylmethylchloride or decylmethylbromide.

Scientific Research Applications

2-[Decyl(methyl)amino]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of cell membrane interactions and as a surfactant in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-[Decyl(methyl)amino]ethan-1-ol involves its interaction with various molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the alcohol group can participate in hydrogen bonding and other interactions. These interactions can affect the structure and function of proteins, enzymes, and cell membranes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethan-1-ol: Similar structure but with two methyl groups instead of a decyl group.

    2-(Methylamino)ethanol: Contains a single methyl group and an ethanol backbone.

    Ethanolamine: Lacks the decyl group and has a simpler structure.

Uniqueness

2-[Decyl(methyl)amino]ethan-1-ol is unique due to its long decyl chain, which imparts hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications involving cell membranes and surfactants.

Properties

CAS No.

60021-95-6

Molecular Formula

C13H29NO

Molecular Weight

215.38 g/mol

IUPAC Name

2-[decyl(methyl)amino]ethanol

InChI

InChI=1S/C13H29NO/c1-3-4-5-6-7-8-9-10-11-14(2)12-13-15/h15H,3-13H2,1-2H3

InChI Key

WQOSHTKUSZJRKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN(C)CCO

Origin of Product

United States

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